(1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-2-6-13(8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSLLHNRZLIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine and Its Analogues
Retrosynthetic Analysis of the (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in This process helps in planning a logical synthetic sequence.
Strategic Disconnections at Key Carbon-Nitrogen Bonds
For the this compound scaffold, the most logical disconnections involve the carbon-nitrogen (C-N) bonds, as their formation is often reliable and well-documented in organic chemistry. amazonaws.com Two primary disconnections are considered:
Disconnection 'a' (Pyridazine-Pyrrolidine C-N bond): This is the most strategic disconnection. It breaks the bond between the pyridazine (B1198779) ring (N1) and the pyrrolidine (B122466) ring nitrogen. This approach simplifies the molecule into two key fragments: a pyridazine electrophile and a 2-(aminomethyl)pyrrolidine nucleophile. This disconnection corresponds to a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. wikipedia.org
Disconnection 'b' (Pyrrolidine-Methanamine C-N bond): This disconnection breaks the bond between the pyrrolidine C2 carbon and the aminomethyl group. While feasible, this approach is generally less direct for the target scaffold as it would require the synthesis of a 1-(pyridazin-3-yl)prolinol or related derivative, followed by conversion of the alcohol to an amine.

Identification of Precursor Synthons
Based on the strategic disconnections, the following precursor synthons and their corresponding real-world chemical equivalents are identified:
| Disconnection | Synthon 1 (Electrophile) | Reagent Equivalent 1 | Synthon 2 (Nucleophile) | Reagent Equivalent 2 |
| 'a' | Pyridazin-3-yl cation | 3-Halopyridazine (e.g., 3-chloropyridazine) | 2-(Aminomethyl)pyrrolidine anion | 2-(Aminomethyl)pyrrolidine |
| 'b' | 1-(Pyridazin-3-yl)pyrrolidin-2-ylmethyl cation | 2-(Halomethyl)-1-(pyridazin-3-yl)pyrrolidine | Amide anion | Ammonia (B1221849) or an ammonia equivalent |
Disconnection 'a' is generally preferred due to the ready availability of the reagent equivalents and the efficiency of modern cross-coupling reactions for forming aryl-amine bonds.
Established Synthetic Routes to this compound
While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be confidently proposed based on well-established reactions for analogous structures.
Multi-Step Synthesis Pathways from Commercial Starting Materials
The most practical synthesis would follow the logic of disconnection 'a'. A plausible multi-step pathway is outlined below:
Preparation of the Pyrrolidine Fragment: The synthesis begins with a protected form of 2-(aminomethyl)pyrrolidine. A common starting material is Boc-L-proline (or its racemic counterpart), which can be reduced to Boc-L-prolinol. The hydroxyl group is then converted to an azide (B81097) or subjected to a Mitsunobu reaction with a phthalimide, followed by reduction to yield the Boc-protected 2-(aminomethyl)pyrrolidine.
N-Arylation Reaction: The key step is the coupling of the protected 2-(aminomethyl)pyrrolidine with a suitable pyridazine electrophile, typically 3-chloropyridazine (B74176) or 3-bromopyridazine. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this type of C-N bond formation. wikipedia.orgnih.gov This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. researchgate.netnih.govrsc.org
Deprotection: The final step involves the removal of the protecting group (e.g., Boc group) from the aminomethyl nitrogen, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), to yield the final product, this compound.
Yield Optimization Strategies in Key Reaction Steps
For the crucial Buchwald-Hartwig amination step, several factors can be optimized to maximize the yield.
| Parameter | Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are known to improve catalytic activity and yields for challenging couplings. nih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base is critical and substrate-dependent; strong, non-nucleophilic bases are often preferred. nih.gov |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the catalyst and base. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the catalytic cycle. |
Stereoselective Approaches to Pyrrolidine Ring Formation
The pyrrolidine ring in the target molecule contains a stereocenter at the C2 position. Achieving stereoselectivity is crucial for applications in pharmacology. mdpi.com
Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor, such as L-proline or D-proline. mdpi.com This chirality is then carried through the synthetic sequence to the final product.
Asymmetric Synthesis: Several methods exist for the asymmetric synthesis of substituted pyrrolidines. fao.orgresearchgate.net These can include:
1,3-Dipolar Cycloadditions: Asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes can produce highly functionalized and stereochemically defined pyrrolidines.
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of pyrrole (B145914) precursors using chiral metal catalysts can lead to enantiomerically enriched pyrrolidines.
Intramolecular Amination/Cyclization: Copper-catalyzed intramolecular aminooxygenation of alkene substrates can form disubstituted pyrrolidines with high diastereoselectivity. nih.gov
These stereoselective methods provide access to specific enantiomers of the 2-(aminomethyl)pyrrolidine core, which can then be used in the N-arylation step to produce an enantiomerically pure final compound. fao.orgresearchgate.net
Catalytic Methods for Pyridazine Annulation
The formation of the pyridazine core is a critical step in the synthesis of this compound and its analogues. Modern organic synthesis has seen a shift towards catalytic methods for the construction of such heterocyclic systems, owing to their efficiency, atom economy, and ability to introduce molecular complexity under mild conditions. mdpi.com Various catalytic annulation strategies have been developed for pyridazine synthesis, offering access to a wide range of substituted derivatives.
Copper-catalyzed reactions have emerged as a robust tool for pyridazine formation. One such approach involves the Cu-mediated C(sp³)–C(sp³) coupling and annulation of saturated ketones with acylhydrazones. rsc.org This method allows for the creation of polysubstituted pyridazines from readily available starting materials in a single step. The reaction conditions can be tailored to control the substitution pattern on the resulting pyridazine ring, yielding either 3,4,6-trisubstituted or 3,5-disubstituted products. rsc.org
Another significant catalytic strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. Lewis acid-mediated IEDDA reactions between s-tetrazines and silyl (B83357) enol ethers provide a regiocontrolled pathway to functionalized pyridazines. organic-chemistry.org This method is particularly useful for introducing specific substituents at desired positions on the pyridazine ring. Additionally, transition-metal-free annulation reactions have been developed. For instance, a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones furnishes trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org
These catalytic methods represent powerful strategies for constructing the pyridazine moiety, which is a key component of the target compound. The choice of method allows for considerable variation in the substitution pattern on the pyridazine ring, which is essential for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
Table 1: Overview of Catalytic Methods for Pyridazine Annulation
| Catalytic System | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper-mediated | Saturated ketones and acylhydrazones | Polysubstituted pyridazines | rsc.org |
| Lewis Acid-mediated | s-Tetrazines and silyl enol ethers | Functionalized pyridazines | organic-chemistry.org |
| TBAI/K₂S₂O₈-promoted | Ketene N,S-acetals and N-tosylhydrazones | Trisubstituted pyridazines | organic-chemistry.org |
| Cu(II)-catalyzed aerobic cyclization | β,γ-unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives is fundamental to medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. For this compound, modifications can be systematically introduced to both the pyrrolidine and pyridazine moieties.
Modifications to the Pyrrolidine Moiety: Substituent Effects and Ring Size Variation
The pyrrolidine ring offers multiple positions for structural modification, including the ring nitrogen and the carbon atoms of the scaffold. The non-planar, three-dimensional nature of the pyrrolidine ring makes it a valuable scaffold in drug design, and substitutions can significantly influence a molecule's conformation and interaction with biological targets. researchgate.net
The nitrogen atom of the pyrrolidine ring is a prime site for derivatization due to its nucleophilicity. nih.gov A vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov For analogues of this compound, the primary amine of the methanamine group could be considered for N-substitution. However, if the core structure were modified to a simple (pyridazin-3-yl)pyrrolidine, the pyrrolidine nitrogen would be a key handle for introducing diversity. Common N-substitutions include alkylation, arylation, and acylation. For example, reaction with substituted benzyl (B1604629) bromides or benzoyl chlorides can yield a library of N-substituted pyrrolidine derivatives. nih.gov These substitutions can alter the compound's basicity, lipophilicity, and steric profile, thereby modulating its pharmacological properties.
Introducing substituents at the carbon atoms of the pyrrolidine ring, particularly at the C2 and C3 positions, can profoundly impact the molecule's biological activity. The methanamine group in the parent compound is at the C2 position. Further substitution at this position or at the adjacent C3 position can create new chiral centers and influence the spatial arrangement of key functional groups. Catalyst-tuned regio- and enantioselective hydroalkylation reactions have been developed for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines from 3-pyrrolines. nih.gov For instance, a cobalt-based catalytic system can achieve asymmetric C(sp³)-C(sp³) coupling to yield C3-alkylated pyrrolidines, while a nickel-based system can produce C2-alkylated derivatives. nih.gov Such methods provide a powerful means to explore the structure-activity relationships associated with substitution patterns on the pyrrolidine ring.
The pyrrolidine ring in this compound contains at least one chiral center at the C2 position. The stereochemistry of this center is crucial, as different enantiomers or diastereomers of a drug can have vastly different biological activities and metabolic profiles. researchgate.net The synthesis of stereochemically pure compounds is therefore a major focus. This can be achieved either by using chiral starting materials, such as L-proline, or through asymmetric synthesis. mdpi.com For example, the synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant) highlights the importance of a specific stereoisomer for high-affinity receptor binding. nih.gov The spatial orientation of substituents on the pyrrolidine ring can dictate the binding mode to target proteins, making the exploration of different stereoisomers a critical component of lead optimization. nih.gov
Derivatization of the Pyridazine Moiety: Heteroatom Exchange and Ring Substitutions
The pyridazine ring is characterized by its electron-deficient nature, which influences its reactivity and physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity. nih.gov These properties can be modulated through derivatization.
Ring substitutions on the pyridazine core are a common strategy for creating analogues. Halogenated pyridazines, such as 3,6-dichloropyridazine, serve as versatile intermediates. researchgate.net The chlorine atoms can be displaced through nucleophilic substitution reactions with various nucleophiles, including amines and alkoxides, to introduce a wide array of functional groups. mdpi.comacs.org Transition metal-catalyzed cross-coupling reactions, like the Suzuki coupling, can be used to introduce aryl or heteroaryl substituents, further expanding the chemical space. mdpi.com
Heteroatom exchange, while a more profound modification, can be considered for generating novel scaffolds. For instance, replacing one of the pyridazine nitrogen atoms with a carbon atom would lead to a pyridine (B92270) ring, a transformation that can be achieved through skeletal editing strategies. ovid.comchemrxiv.org While not a simple derivatization, such changes can dramatically alter the electronic and steric properties of the molecule. More commonly, derivatization involves modifying exocyclic atoms, such as converting a pyridazinone to a pyridazinethione using reagents like phosphorus pentasulfide, or to a chloropyridazine using phosphorus oxychloride. nih.gov These transformations provide access to a variety of precursors for further functionalization.
Table 2: Selected Derivatization Strategies for the Pyridazine Moiety
| Starting Material | Reagent(s) | Product | Type of Reaction | Reference |
|---|---|---|---|---|
| Pyridazinone | Phosphorus oxychloride (POCl₃) | Chloropyridazine | Chlorination | nih.gov |
| Chloropyridazine | Amines, Alcohols | Aminopyridazines, Alkoxypyridazines | Nucleophilic Substitution | mdpi.comacs.org |
| Chloropyridazine | Arylboronic acids, Pd catalyst | Arylpyridazine | Suzuki Coupling | mdpi.com |
| Pyridazinone | Phosphorus pentasulfide (P₄S₁₀) | Pyridazinethione | Thionation | nih.gov |
Variations of the Methanamine Linker: Length, Branching, and Functionalization
Modifying the methanamine linker that connects the pyrrolidine and pyridazine moieties offers another avenue for structural diversification. Changes in length, branching, and the nature of the amine functionality can significantly impact the compound's properties.
To extend the methanamine linker to an ethanamine or longer alkyl chain, a multi-step synthetic sequence can be employed starting from a suitable pyrrolidine precursor. A plausible route begins with the reduction of N-protected L-proline to the corresponding alcohol, (pyrrolidin-2-yl)methanol. The primary alcohol can then be converted into a good leaving group, such as a tosylate or mesylate. Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) would replace the leaving group and extend the carbon chain by one, yielding a nitrile intermediate. Subsequent reduction of the nitrile group, for example through catalytic hydrogenation (e.g., H2/Pd-C) or with a hydride reagent like lithium aluminum hydride (LiAlH4), would afford the desired (pyrrolidin-2-yl)ethanamine. This extended linker can then be coupled to the pyridazine ring.
The primary amine of this compound can be converted into a secondary or tertiary amine through standard N-alkylation or N-arylation reactions. A common method is reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This process is efficient for introducing a wide variety of alkyl groups.
Alternatively, direct alkylation with alkyl halides can be performed. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve more controlled synthesis, specialized catalytic systems can be used. For instance, ruthenium complexes with bidentate phosphine ligands have been shown to effectively catalyze the conversion of primary amines into secondary and tertiary amines. organic-chemistry.org This provides a more selective route to the desired N-substituted products.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of N-heterocycles like pyridazine is of growing importance, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Significant progress has been made in developing sustainable catalytic systems for the synthesis of pyridazines and related N-heterocycles. mdpi.commdpi.com These approaches often focus on replacing stoichiometric reagents with catalytic alternatives, using safer solvents, and employing energy-efficient reaction conditions.
Palladium-catalyzed reactions have been a major focus of green synthetic strategies. benthamdirect.comresearchgate.net Techniques such as palladium-catalyzed aerobic oxidative cyclization utilize molecular oxygen as a clean, terminal oxidant, with water being the only byproduct. mdpi.com The development of recyclable, heterogeneous palladium catalysts, such as palladium nanoparticles supported on carbon, further enhances the sustainability of these processes by allowing for easy catalyst recovery and reuse. mdpi.comresearchgate.net For C-H bond activation steps, which offer a more atom-economical approach, specialized catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have been used effectively under microwave irradiation, reducing reaction times and energy usage. acs.org
Beyond palladium, other metals and even metal-free systems offer green alternatives. Copper(II)-catalyzed aerobic cyclizations provide an efficient route to pyridazines. organic-chemistry.org Furthermore, metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, can proceed under neutral conditions, offering a cost-effective and environmentally friendly pathway to pyridazine derivatives. organic-chemistry.org The use of greener solvents like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, often coupled with microwave activation, represents another key aspect of sustainable synthesis in this area. researchgate.netnih.gov
Table 2: Environmentally Benign Catalytic Systems for N-Heterocycle Synthesis
| Catalytic System | Reaction Type | Green Chemistry Principles |
|---|---|---|
| Palladium Nanoparticles | Aerobic Oxidative Cyclization | Use of a green oxidant (O2), recyclable catalyst mdpi.commdpi.com |
| Pd-PEPPSI Complexes | C-H Bond Activation | Energy efficiency (microwave), atom economy acs.org |
| Copper(II) Salts | Aerobic 6-endo-trig Cyclization | Use of a more abundant metal, green oxidant (O2) organic-chemistry.org |
| Lewis Acids | Inverse-electron-demand Diels-Alder | High regiocontrol, potential for catalysis organic-chemistry.org |
| Metal-Free (Thermal) | Aza-Diels-Alder Reaction | Avoids toxic/expensive metals, neutral conditions organic-chemistry.org |
| Solid Acid Catalysts | Paal-Knorr Pyrrole Synthesis | Recyclable catalyst, solvent-free potential nih.gov |
Solvent Selection and Minimization for Synthetic Efficiency
The choice of solvent is a critical factor in the synthesis of this compound and its analogs, influencing reaction rates, yields, and the environmental impact of the process. The primary synthetic approach to this target molecule likely involves a nucleophilic aromatic substitution (SNAr) reaction between a 3-halopyridazine and (pyrrolidin-2-yl)methanamine. The efficiency of such reactions is highly dependent on the solvent system employed.
Traditionally, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) have been used for SNAr reactions due to their ability to solvate the reactants and intermediates effectively. However, growing environmental concerns have prompted a shift towards greener alternatives. Research into the amination of heteroaryl chlorides has demonstrated that water can be an excellent solvent for these transformations, often leading to higher yields and cleaner reaction profiles. acs.org The use of water as a solvent is advantageous due to its non-toxicity, non-flammability, and low cost. acs.org
In the context of synthesizing pyridazinyl-pyrrolidine derivatives, a comparative analysis of solvents reveals a significant impact on reaction outcomes. For instance, in related Cu(II)-catalyzed cyclizations for pyridazine synthesis, acetonitrile (MeCN) and acetic acid (AcOH) have been shown to direct the reaction towards different products, highlighting the importance of solvent choice in controlling selectivity.
Efforts to minimize solvent usage are also a key aspect of green synthetic design. This can be achieved through the use of solvent-free reaction conditions or by employing highly efficient catalytic systems that allow for reactions to proceed at higher concentrations. One-pot, multi-component reactions are particularly effective in this regard, as they reduce the number of steps and the need for intermediate purification, thereby minimizing solvent consumption. researchgate.net
Below is a data table illustrating the impact of solvent selection on the yield of a model SNAr reaction between a generic 3-chloropyridazine and a cyclic amine, based on findings in analogous systems.
Interactive Data Table: Solvent Effects on a Model SNAr Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| Water | 80.1 | 95 | Environmentally benign, often requires higher temperatures. acs.org |
| Polyethylene Glycol (PEG-400) | 12.5 | 92 | Green, recyclable solvent, good for SNAr on N-heterocycles. |
| Ethanol | 24.6 | 85 | Bio-renewable, protic solvent. |
| Acetonitrile (MeCN) | 37.5 | 88 | Common polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | 90 | High-boiling polar aprotic solvent, but with toxicity concerns. |
| Toluene | 2.4 | 45 | Low polarity, generally poor for SNAr. |
Note: The yields presented are illustrative and based on general findings for SNAr reactions on electron-deficient heteroaromatics. Actual yields for the synthesis of this compound may vary.
Atom Economy and Reaction Efficiency Improvements
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com Maximizing atom economy is crucial for minimizing waste and developing sustainable synthetic processes.
Reaction Design:
Addition Reactions: Reactions such as cycloadditions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. primescholars.com The synthesis of the pyridazine core can be achieved through methods like the aza-Diels-Alder reaction, which can be designed to be highly atom-economical, metal-free, and proceed under neutral conditions. bohrium.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials, are excellent examples of atom-economical processes. researchgate.net The development of an MCR for the synthesis of functionalized pyridazines has been reported to have a high atom economy. researchgate.net
Catalysis:
Catalytic Cycles: The use of catalysts, as opposed to stoichiometric reagents, significantly improves atom economy by reducing the amount of waste generated. For the synthesis of the pyrrolidine moiety, catalytic reductive amination is a highly efficient method. nih.gov This approach can be made greener by using catalytic transfer hydrogenation with formic acid as the hydrogen source, where water is the only byproduct. Modern catalytic methods, including the use of iridium or ruthenium complexes, can facilitate reductive amination under mild conditions. mdpi.com
Reduction of Protecting Groups:
Synthetic routes that avoid the use of protecting groups are more efficient as they reduce the number of steps (protection and deprotection), which in turn minimizes reagent use and waste generation.
The table below provides a theoretical comparison of the atom economy for different potential synthetic routes to a pyridazinyl-amine core structure.
Interactive Data Table: Atom Economy of Different Synthetic Routes
| Synthetic Route | Key Reaction Type | Ideal Atom Economy (%) | Byproducts |
| Aza-Diels-Alder Reaction | Cycloaddition | 100% | N₂ (from triazine precursor) |
| Multicomponent Reaction | Condensation/Cyclization | ~96% | Water, small molecules |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution | < 100% | Halide salt |
| Palladium-Catalyzed Amination | Cross-coupling | < 100% | Halide salt, ligand, base waste |
By carefully selecting solvents and designing synthetic pathways that maximize atom economy, the production of this compound and its analogs can be made more efficient and environmentally sustainable.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine Analogues
Design Principles for SAR Exploration of (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine Derivatives
The design of new analogues is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Rational Design based on Ligand-Target Interactions
Rational drug design relies on understanding the three-dimensional interactions between a ligand and its biological target. frontiersin.org For derivatives of this compound, this process begins with identifying the key pharmacophoric elements within the molecule. Computational methods like molecular docking are employed to predict how these analogues bind to the active site of a target protein. nih.govnih.gov
Key interactions to consider include:
Hydrogen Bonding: The nitrogen atoms of the pyridazine (B1198779) ring are potent hydrogen bond acceptors, while the amine group of the methanamine side chain can act as a hydrogen bond donor. nih.govblumberginstitute.org Modifications are designed to optimize these interactions with key amino acid residues in the target's binding pocket.
Hydrophobic Interactions: Substituents on either the pyrrolidine (B122466) or pyridazine ring can be modified to enhance van der Waals forces and hydrophobic interactions with nonpolar regions of the binding site.
Steric Complementarity: The size and shape of the analogue must fit snugly within the binding pocket. Design efforts focus on adding or removing functional groups to improve this steric fit without causing clashes.
By analyzing the co-crystal structures of related ligands bound to their targets, researchers can identify crucial "hotspots" for interaction and design new molecules that exploit these features more effectively. scientifiq.aimdpi.com
Parallel and Combinatorial Synthesis for Library Generation
To efficiently explore the SAR, large numbers of structurally diverse compounds, known as chemical libraries, are synthesized and screened. nih.gov Parallel and combinatorial synthesis techniques are instrumental in this process, allowing for the rapid generation of numerous analogues. nih.govorganic-chemistry.orguminho.pt
For the this compound scaffold, a library can be generated by systematically varying substituents at different positions:
R1 on the Pyrrolidine Ring: Introducing various functional groups on the pyrrolidine ring allows for the exploration of steric and electronic effects.
R2 on the Pyridazine Ring: Modifying the pyridazine moiety can alter its electronic properties and hydrogen-bonding capacity.
R3 on the Methanamine Group: Substitution on the amine can influence basicity and introduce new interaction points.
This approach enables a comprehensive mapping of the chemical space around the core scaffold, facilitating the identification of derivatives with improved biological activity. eurekalert.org
Contribution of the Pyrrolidine Moiety to Biological Activity
The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to orient substituents in precise spatial arrangements. nih.govfrontiersin.orgmdpi.com
Impact of Pyrrolidine Stereochemistry on Receptor Binding and Efficacy
The pyrrolidine ring in this compound contains a chiral center at the C2 position. The stereochemistry at this position is often critical for biological activity, as biological targets like receptors and enzymes are themselves chiral. nih.govrsc.org Different stereoisomers (R vs. S) will orient the methanamine and pyridazine substituents in different three-dimensional arrangements. nih.gov
This spatial reorientation can drastically affect how the molecule fits into a binding site. nih.gov One enantiomer may exhibit high affinity and the desired biological effect (e.g., agonist or antagonist activity), while the other may be significantly less active or even inactive. nih.gov This is because only one enantiomer may be able to form the optimal hydrogen bonds, hydrophobic interactions, and van der Waals contacts required for potent binding. Therefore, controlling and defining the stereochemistry of the pyrrolidine ring is a crucial aspect of the drug design process for these analogues. beilstein-journals.org
Hydrophobicity and Electronic Effects of Pyrrolidine Substituents
Adding substituents to the pyrrolidine ring can significantly alter the molecule's physicochemical properties and, consequently, its biological activity. nih.gov
Hydrophobicity: Introducing lipophilic (hydrophobic) groups, such as alkyl or aryl substituents, can enhance binding to hydrophobic pockets within a receptor. However, excessive lipophilicity can negatively impact solubility and pharmacokinetic properties. The balance of hydrophilicity and lipophilicity is key. nih.gov
The following table illustrates how different substituents on the pyrrolidine ring might influence biological activity based on general SAR principles.
| Modification on Pyrrolidine Ring | Rationale | Potential Impact on Activity |
| Addition of a small alkyl group (e.g., methyl) | Increase hydrophobicity to fit into a small lipophilic pocket. | May increase potency if the pocket accommodates the group. |
| Introduction of a hydroxyl group | Introduce a hydrogen bond donor/acceptor. | Could increase potency by forming a new H-bond with the target. |
| Substitution with a fluorine atom | Alter electronic properties and potentially block metabolic pathways. beilstein-journals.org | Can enhance binding affinity and improve metabolic stability. |
| Addition of a bulky group (e.g., phenyl) | Explore larger regions of the binding site. | May increase or decrease activity depending on steric fit. nih.gov |
Role of the Pyridazine Moiety in Biological Recognition
The pyridazine ring is not merely a linker but an active pharmacophoric element that plays a critical role in molecular recognition. nih.govresearchgate.net Its unique physicochemical properties distinguish it from other aromatic systems like benzene (B151609) or pyridine (B92270). nih.gov
The pyridazine ring is characterized by:
Strong Hydrogen Bond Accepting Capacity: The two adjacent nitrogen atoms are effective hydrogen bond acceptors, which can be crucial for anchoring the ligand to the target protein. nih.govblumberginstitute.org
High Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can facilitate favorable π-π stacking and dipole-dipole interactions with aromatic residues in the binding site. nih.gov
Modulation of Physicochemical Properties: As a heterocyclic aromatic ring, it is generally more polar and less lipophilic than a phenyl ring. cambridgemedchemconsulting.com This can improve a compound's aqueous solubility and other drug-like properties.
The pyridazine moiety can also serve as a bioisosteric replacement for other aromatic rings. cambridgemedchemconsulting.commdpi.comnih.govresearchgate.net Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. mdpi.com Replacing a phenyl or pyridine ring with a pyridazine can alter a molecule's metabolic profile, reduce off-target effects, and fine-tune its electronic and steric properties to optimize target engagement. cambridgemedchemconsulting.comnih.gov SAR studies on pyridazinone derivatives have shown that modifications to this core can significantly impact biological activity. eurekalert.orgnih.govsarpublication.commdpi.comresearchgate.netnih.gov
The table below summarizes potential modifications to the pyridazine ring and their expected consequences.
| Modification on Pyridazine Ring | Rationale | Potential Impact on Binding |
| Addition of an electron-withdrawing group (e.g., -Cl, -CF3) | Modulate the electronic character and hydrogen bond acceptor strength of the ring nitrogens. mdpi.com | May enhance or decrease binding depending on the electronic requirements of the target. |
| Addition of an electron-donating group (e.g., -CH3, -OCH3) | Increase electron density on the ring. | Can alter π-stacking interactions and hydrogen bond basicity. |
| Bioisosteric replacement (e.g., with pyrimidine (B1678525) or pyrazine) | Alter the position of hydrogen bond acceptors and the ring's dipole moment. nih.gov | Likely to significantly change binding affinity and selectivity. |
| Introduction of a bulky substituent | Probe for additional binding pockets or steric constraints. | Can improve potency through additional interactions or decrease it due to steric hindrance. |
Influence of Pyridazine Nitrogen Atoms on Hydrogen Bonding and Electrostatic Interactions
The two adjacent nitrogen atoms in the pyridazine ring are key determinants of its interaction profile. These nitrogen atoms are effective hydrogen bond acceptors, a property that is crucial for binding to biological targets. nih.gov The dual nitrogen arrangement can, in some instances, engage in simultaneous hydrogen bonding interactions, a feature not possible with single-nitrogen heterocycles like pyridine. nih.gov This dual acceptor capacity can enhance binding affinity and specificity.
The electrostatic potential of the pyridazine ring is also heavily influenced by the nitrogen atoms, creating a dipole moment that can engage in favorable electrostatic interactions with polar residues in a protein binding pocket.
Aromaticity and Planarity Contributions to Binding Affinity
The pyridazine ring is an aromatic system, which allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor binding site. nih.gov The planarity of the ring is a critical factor in optimizing these stacking interactions. In some documented cases, the pyridazine ring has been observed to engage in π-stacking with tyrosine residues in viral capsid proteins. nih.gov
Importance of the Methanamine Linker for Molecular Recognition
The methanamine linker connecting the pyridazine and pyrrolidine rings provides both flexibility and a key interactive functional group.
Flexibility and Conformational Space of the Linker
The single bonds within the methanamine linker allow for rotational freedom, enabling the molecule to adopt various conformations. This flexibility can be crucial for achieving an optimal orientation within a binding site, thereby maximizing interactions with the target protein. The conformational space explored by the linker dictates the relative positioning of the pyridazine and pyrrolidine moieties, which can significantly impact binding affinity.
SAR Insights from In Vitro Biological Assay Data
To illustrate potential SAR trends, a hypothetical data table is presented below, based on common observations in medicinal chemistry for similar scaffolds.
| Compound ID | R1 (on Pyridazine) | R2 (on Pyrrolidine) | Linker Modification | Hypothetical IC50 (nM) |
| Analogue 1 | H | H | -CH2NH2- | 500 |
| Analogue 2 | Cl | H | -CH2NH2- | 250 |
| Analogue 3 | OCH3 | H | -CH2NH2- | 700 |
| Analogue 4 | H | OH | -CH2NH2- | 400 |
| Analogue 5 | H | H | -CH2CH2NH2- | 1000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Development of Predictive Models for this compound Analogues
No specific quantitative structure-activity relationship (QSAR) models for this compound analogues have been reported in the reviewed scientific literature. However, QSAR models have been successfully developed for various classes of pyridazine and pyrrolidine derivatives, demonstrating the applicability of these computational methods. researchgate.netnih.gov
The development of a predictive QSAR model for this class of compounds would typically involve:
Data Collection: Assembling a dataset of analogues with their corresponding biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that capture the structural and physicochemical properties of the molecules.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) to establish a correlation between the descriptors and the biological activity. researchgate.netkfupm.edu.sa
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov
Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.
Preclinical Pharmacological and Biological Evaluation of 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine
In Vitro Pharmacological Profiling and Target Identification
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical data for the compound (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine. While the pyridazine (B1198779) and pyrrolidine (B122466) moieties are present in numerous pharmacologically active molecules, detailed in vitro evaluation of this specific chemical entity has not been reported. rjptonline.orgresearchgate.netsarpublication.comresearchgate.netnih.govnih.govfrontiersin.org The following sections detail the absence of information regarding its pharmacological profile.
High-Throughput Screening Campaigns for Initial Hit Identification
There is no publicly available information to suggest that this compound has been subjected to high-throughput screening (HTS) campaigns for the identification of initial biological activity. HTS is a critical step in early drug discovery to screen large compound libraries for potential "hits" against a specific biological target. nih.gov However, no such screening results have been published for this particular compound.
Receptor Binding Assays and Ligand Displacement Studies
No data from receptor binding assays or ligand displacement studies for this compound are available in the current scientific literature. Such assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. For instance, a related but structurally distinct compound, 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant), has been shown to have high affinity for the histamine H₃ receptor. researchgate.netnih.gov However, similar studies for this compound have not been reported.
Enzyme Inhibition Assays (e.g., Kinases, Hydrolases)
There is no published research detailing the effects of this compound in enzyme inhibition assays. While various pyridazine derivatives have been investigated as inhibitors of enzymes such as c-Met kinase, and pyrrolidine-containing compounds have been explored for their inhibitory effects on various enzymes, specific data for this compound is absent. nih.gov
Functional Mechanism of Action Studies in Cell-Free Systems
Investigations into the functional mechanism of action of this compound in cell-free systems have not been reported. Such studies are crucial for elucidating how a compound exerts its effects at a molecular level, for example, by acting as an agonist, antagonist, or inverse agonist at a particular receptor.
Selectivity and Potency Determination across Multiple Targets
Due to the absence of primary screening and target identification data, the selectivity and potency of this compound across multiple biological targets have not been determined. Establishing a compound's selectivity profile is a key aspect of preclinical development to understand its potential for off-target effects. While related pyridazin-3-one derivatives have been characterized for their selectivity, no such information exists for the compound . researchgate.netnih.govnih.gov
Cell-Based Assays for Intracellular Efficacy and Pathway Modulation (e.g., anti-proliferative, anti-viral)
There is a lack of published data from cell-based assays to evaluate the intracellular efficacy and pathway modulation of this compound. Although various pyridazine and pyrrolidine derivatives have demonstrated a wide range of biological activities in cellular models, including anti-proliferative and anti-viral effects, this specific compound remains uncharacterized in this regard. researchgate.netnih.govfrontiersin.orgnih.govnih.gov
Subcellular Localization and Interaction Partner Identification
There is currently no published research that has investigated the subcellular localization of this compound within cells. Consequently, its distribution in cellular compartments such as the nucleus, cytoplasm, mitochondria, or endoplasmic reticulum remains unknown. Furthermore, no studies have been conducted to identify its potential protein or other molecular interaction partners. Techniques such as co-immunoprecipitation, pull-down assays, or yeast two-hybrid screens have not been applied to this compound.
In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Human Trials)
Scientific literature lacks any reports on in vivo efficacy studies of this compound in preclinical animal models.
Selection and Characterization of Relevant Animal Disease Models (e.g., cancer xenograft, inflammatory, neurological)
No studies have been published that describe the selection and characterization of animal disease models for the purpose of evaluating the therapeutic potential of this compound. There is no information regarding its testing in models of cancer, inflammation, neurological disorders, or any other disease state.
Assessment of Therapeutic Efficacy in Animal Models
As no in vivo studies have been conducted, there is no data available on the therapeutic efficacy of this compound in any animal model. Key efficacy endpoints, such as tumor growth inhibition, reduction in inflammatory markers, or improvement in neurological function, have not been assessed.
Pharmacodynamic Biomarker Analysis in Animal Tissues
There is no information available regarding the analysis of pharmacodynamic biomarkers in animal tissues following administration of this compound. Studies to measure target engagement or downstream biological effects in tissues are absent from the scientific record.
Relationship between In Vitro Potency and In Vivo Efficacy
Due to the lack of both in vitro and in vivo data, no relationship between the in vitro potency and in vivo efficacy of this compound can be established.
Modulation of Specific Biological Pathways by this compound
The specific biological pathways modulated by this compound have not been elucidated. There are no published studies detailing its effects on signaling cascades, gene expression, or other cellular processes.
Data Tables
Due to the absence of experimental data for this compound, no data tables can be generated.
Analysis of Upstream and Downstream Signaling Events
No published studies were identified that investigate the upstream and downstream signaling events modulated by this compound. Therefore, its mechanism of action at the molecular level, including its primary biological target and the subsequent intracellular signaling cascades it may trigger or inhibit, remains uncharacterized.
Gene Expression and Proteomic Profiling in Responding Systems
There is currently no available data from gene expression or proteomic profiling studies conducted on biological systems treated with this compound. Such studies are crucial for understanding the broader cellular response to a compound, identifying potential biomarkers of activity, and elucidating its pharmacological effects on a genomic and proteomic scale.
Preclinical Studies on Resistance Mechanisms to this compound
As the primary pharmacological target and mechanism of action of this compound are unknown, there are no preclinical studies available that explore potential mechanisms of acquired or intrinsic resistance to this compound.
Computational and Theoretical Studies of 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the functional role of a ligand and for drug design.
Prediction of Binding Modes and Conformations
No studies were identified that predict the binding modes and conformations of (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine with any specific protein target.
Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic, electrostatic)
Without molecular docking studies, the key amino acid residues that may interact with this compound through hydrogen bonding, hydrophobic, or electrostatic interactions have not been identified.
Estimation of Binding Affinities and Ranking of Ligands
There is no available data on the estimated binding affinity (such as Gibbs free energy of binding) of this compound to any biological target. Consequently, it has not been ranked against other potential ligands.
Virtual Screening for Identification of Novel Scaffolds
The use of this compound as a query molecule in virtual screening campaigns to identify novel chemical scaffolds has not been reported in the scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time.
Conformational Analysis of this compound in Solution
No molecular dynamics simulation studies have been published that describe the conformational analysis of this compound in an aqueous or other solvent environment.
Dynamics and Stability of Protein-Ligand Complexes
Molecular dynamics (MD) simulations are a cornerstone for studying the physical movements of atoms and molecules over time. nih.govuzh.ch For a compound such as this compound, MD simulations can elucidate the stability and dynamics of its complex with a biological target, such as a receptor or enzyme. nih.govdntb.gov.ua
The general protocol involves placing the ligand into the binding site of the protein and simulating the complex's behavior in a physiological environment over nanoseconds or even microseconds. nih.govuzh.ch Key analyses performed during and after the simulation include:
Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is computed for individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding. Significant changes in fluctuation can indicate areas crucial for the binding event.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds are often critical for binding affinity and specificity. The pyridazine (B1198779) and amine moieties of the title compound are potential hydrogen bond donors and acceptors. nih.gov
These simulations provide a dynamic picture of the binding event, revealing conformational changes and key interactions that static models like molecular docking cannot capture. nih.govuzh.ch
Influence of Solvent Effects on Binding
The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding affinity. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their influence on the protein-ligand complex. uzh.ch
Solvent molecules can affect binding in several ways:
Direct Interactions: Water molecules can form hydrogen bond bridges between the ligand and the protein, stabilizing the complex.
Displacement: The binding of a ligand displaces ordered water molecules from the binding site, which can be an entropically favorable process that contributes significantly to the binding free energy.
By accurately modeling these solvent effects, computational methods can provide a more realistic and predictive understanding of the binding thermodynamics for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fda.govfrontiersin.org For classes of compounds like pyridazine and pyrrolidine (B122466) derivatives, QSAR models are developed to predict the activity of new, untested molecules, thereby prioritizing synthesis and testing efforts. kfupm.edu.sanih.govscispace.comnih.govresearchgate.net
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, a wide array of descriptors can be calculated. researchgate.net
Interactive Table: Common Molecular Descriptors in QSAR Studies Users can filter by descriptor type to explore examples.
| Descriptor Name | Type | Description |
| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of all atoms in the molecule. |
| Topological Polar Surface Area (TPSA) | Topological | The surface area of polar atoms (usually oxygen and nitrogen), which correlates with drug transport properties. nih.gov |
| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. protoqsar.com |
| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. protoqsar.com |
| Number of Rotatable Bonds | Steric/Topological | Counts the number of bonds that allow free rotation, influencing conformational flexibility. |
| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. nih.gov |
Development and Validation of Predictive QSAR Models
Developing a robust QSAR model involves several steps. First, a dataset of compounds with known activities is split into a training set (to build the model) and a test set (to validate it). nih.gov Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is generated that links the calculated descriptors to the biological activity. kfupm.edu.sa
Validation is a critical step to ensure the model is predictive and not just a correlation of the training data. mdpi.com Both internal and external validation techniques are employed. nih.govnih.govresearchgate.net
Interactive Table: Key Statistical Metrics for QSAR Model Validation Click on a metric to see its typical threshold for an acceptable model.
| Metric | Type | Description | Acceptable Threshold |
| R² (Coefficient of Determination) | Goodness-of-fit | Measures how well the model fits the training set data. | > 0.6 |
| Q² (Cross-validated R²) | Internal Validation | Assesses the model's predictive power using subsets of the training data (e.g., leave-one-out). | > 0.5 |
| R²_pred (External Validation R²) | External Validation | Measures the model's ability to predict the activity of the external test set compounds. | > 0.6 |
These rigorous validation processes ensure that the resulting QSAR model is reliable for predicting the activity of novel compounds. nih.govmdpi.comnih.gov
Application of QSAR Models for De Novo Design and Lead Optimization
A validated QSAR model is a powerful tool for drug design. It can be used to screen virtual libraries of thousands of compounds to identify potential hits without the need for synthesis. nih.gov Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. nih.govnih.gov For instance, a CoMFA map might indicate that a bulky, electron-donating group is preferred at a specific position on the pyridazine ring to enhance binding, guiding chemists in the rational design and optimization of new, more potent analogs. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. researchgate.net These methods are used to calculate optimized molecular geometries, charge distributions, and orbital energies with high accuracy. nih.govresearchgate.net
For this compound, DFT calculations can determine:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. researchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge delocalization and intramolecular interactions, helping to explain the molecule's electronic stability.
These quantum-derived parameters are often used as highly informative descriptors in the development of sophisticated QSAR models. researchgate.netijournalse.orgsemanticscholar.org
Electronic Structure and Reactivity of this compound
Information regarding the electronic structure and reactivity of this compound is not available in the reviewed scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT), would provide insights into the molecule's charge distribution, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. Without dedicated research, these properties remain uncharacterized.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity, but these values are currently unknown for this compound.
De Novo Drug Design Approaches Utilizing this compound as a Scaffold
No published studies were found that describe the use of this compound as a central scaffold in de novo drug design approaches. While both pyridazine and pyrrolidine rings are recognized as important pharmacophores and are used as scaffolds in drug discovery, the specific application of this combined molecular framework in computational drug design is not documented in the scientific literature.
Analytical Methodologies for the Study of 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine
Chromatographic Techniques for Separation and Purification
Chromatography is an indispensable tool for the separation and purification of (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the amount of this compound. A robust HPLC method is developed and validated to ensure reliable and reproducible results.
Method Development: The development of an HPLC method for this compound would typically involve the systematic optimization of several parameters to achieve adequate separation from impurities and degradants. A reverse-phase approach is commonly the first choice for a molecule of this polarity.
Key parameters to be optimized include:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a suitable starting point. rjptonline.org
Mobile Phase: A gradient elution is generally preferred for separating compounds with a range of polarities. A typical mobile phase system could consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase is critical and would be optimized to ensure the analyte is in a single ionic form.
Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns. uran.ua
Detection Wavelength: The UV detection wavelength is selected based on the chromophore of the molecule, which is the pyridazine (B1198779) ring. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax).
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) helps to ensure reproducible retention times. uran.ua
Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Representative HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | ACE C18 (250 x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1 M Phosphate Buffer (pH 7.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temp. | 35 °C | | Injection Vol. | 10 µL |
Chiral Chromatography for Enantiomeric Purity Determination
Given the presence of a stereocenter at the 2-position of the pyrrolidine (B122466) ring, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov
The synthesis of this compound may result in a racemic mixture, and for many pharmaceutical applications, the biological activity resides in a single enantiomer. nih.gov Therefore, a reliable method for assessing enantiomeric purity is critical.
Method Development: The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov
Key aspects of chiral method development include:
Chiral Stationary Phase Selection: Screening various CSPs (e.g., Chiralpak AD, Chiralcel OD) is the first step.
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often employed. The choice of mobile phase and the ratio of its components significantly impact the separation.
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution for basic or acidic compounds.
The goal is to achieve baseline separation of the two enantiomers, allowing for accurate quantification. researchgate.net
Preparative Chromatography for Scale-Up Synthesis
For applications requiring larger quantities of the pure compound, such as in preclinical studies, preparative chromatography is employed. This technique involves scaling up an analytical separation to isolate and purify gram-to-kilogram quantities of the target compound. lcms.cz
The process begins with a well-developed analytical HPLC method. The key challenge in scaling up is to maintain the separation quality while significantly increasing the sample load. Geometric scale-up calculations are used to translate parameters from the analytical to the preparative scale. waters.com
Scale-Up Considerations:
Column Dimensions: Preparative columns have a much larger internal diameter and often use larger particle size packing material (e.g., 5-10 µm) to reduce backpressure. lcms.cz
Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column. waters.com
Sample Loading: The amount of sample that can be loaded onto the column is maximized without compromising the resolution between the target compound and its impurities.
Solvent Consumption: Preparative chromatography can be solvent-intensive, so optimizing the mobile phase composition for both separation and ease of removal (e.g., volatility) is important.
Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative for preparative chiral separations due to its high efficiency and reduced solvent usage. lcms.cz
Spectroscopic Characterization Techniques (for structural confirmation)
Spectroscopic techniques are fundamental for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides comprehensive structural information. nih.gov
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the protons on the pyridazine ring, the pyrrolidine ring, and the aminomethyl group. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal proton-proton coupling.
¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon signals are indicative of their functional group (e.g., aromatic, aliphatic). nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. nih.gov
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC: Correlates proton signals with the carbon signals of the atoms they are directly attached to.
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. nih.gov
Table 2: Predicted NMR Data Interpretation
| Nucleus | Experiment | Expected Information |
|---|---|---|
| ¹H | 1D | Chemical shift, integration, and multiplicity of all protons. |
| ¹³C | 1D | Chemical shifts of all unique carbon atoms. |
| COSY | 2D | H-H correlations within the pyrrolidine and pyridazine rings. |
| HSQC | 2D | Direct C-H correlations for assigning carbon signals. |
| HMBC | 2D | Long-range C-H correlations to connect the pyridazine and pyrrolidine rings. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule ([M+H]⁺), which allows for the confirmation of its molecular weight.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov The fragmentation of this compound would likely involve characteristic cleavages of the pyrrolidine ring and the bond connecting it to the pyridazine ring. The fragmentation pathways can help to confirm the connectivity of the different parts of the molecule. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid |
| Diethylamine |
| Hexane |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is predicted to exhibit a series of absorption bands corresponding to the vibrations of its constituent pyridazine, pyrrolidine, and aminomethyl groups. Analysis of the IR spectrum of related pyridazine and pyrrolidine structures allows for the assignment of these characteristic peaks. creative-diagnostics.comliberty.edu
The pyridazine ring, being an aromatic heterocycle, will display characteristic C-H stretching vibrations in the aromatic region, typically around 3100-3000 cm⁻¹. liberty.edu The C=C and C=N stretching vibrations within the pyridazine ring are expected to appear in the 1600-1450 cm⁻¹ region. creative-diagnostics.com The pyrrolidine ring, a saturated heterocycle, will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the pyrrolidine ring and its connection to the pyridazine ring will likely be observed in the 1250-1020 cm⁻¹ range. The primary amine (-NH₂) of the methanamine group is expected to show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. creative-diagnostics.com Additionally, an N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| N-H Bend (scissoring) | 1650 - 1580 | |
| Aromatic (Pyridazine) | C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1600 - 1450 | |
| Aliphatic (Pyrrolidine) | C-H Stretch | 2960 - 2850 |
| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1020 |
Advanced Biophysical Techniques for Ligand-Target Interaction Studies
To understand the mechanism of action of a potential drug candidate like this compound, it is crucial to characterize its interaction with its biological target. Advanced biophysical techniques provide detailed insights into the kinetics, thermodynamics, and structural basis of these interactions.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that allows for the real-time monitoring of biomolecular interactions. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface, and a solution containing the ligand, in this case this compound, is flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
This technique provides valuable information on the kinetics of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these rate constants, the equilibrium dissociation constant (Kₔ), a measure of the binding affinity, can be calculated (Kₔ = kₔ/kₐ). youtube.com SPR is a powerful tool for screening compound libraries, characterizing hit-to-lead candidates, and elucidating structure-activity relationships. nih.gov
An illustrative data table for a hypothetical SPR analysis of this compound binding to a target protein is shown below.
| Parameter | Value | Unit |
| Association Rate Constant (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kₔ) | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (Kₔ) | 20 | nM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat released or absorbed is measured. wikipedia.org This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Kₐ or Kₔ), the enthalpy change (ΔH), and the stoichiometry (n) of the binding event in a single experiment. malvernpanalytical.com
From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = -RTlnKₐ = ΔH - TΔS. harvard.edu This complete thermodynamic profile provides a deep understanding of the driving forces behind the molecular recognition process, whether it is enthalpically or entropically driven. ITC is considered the gold standard for characterizing binding thermodynamics. tainstruments.com
Below is an example of a data table summarizing the thermodynamic parameters that could be obtained from an ITC study of this compound.
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |
| Dissociation Constant (Kₔ) | 20 | nM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 7.2 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -10.6 | kcal/mol |
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation
To gain a precise, atomic-level understanding of how this compound interacts with its target, high-resolution structural biology techniques are employed.
X-ray Crystallography has historically been the primary method for determining the three-dimensional structure of protein-ligand complexes. springernature.com This technique requires the formation of a well-ordered crystal of the protein in complex with the ligand. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov A high-resolution crystal structure can reveal the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the presence of any mediating water molecules. nih.gov This detailed structural information is invaluable for structure-based drug design and lead optimization.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. creative-biostructure.com In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. americanpeptidesociety.org Sophisticated image processing algorithms are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images. nih.gov Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological macromolecules, providing detailed insights into ligand binding. biorxiv.orgnih.gov Cryo-EM is particularly advantageous for studying membrane proteins and other challenging targets. researchgate.net
Both X-ray crystallography and cryo-EM provide complementary and powerful approaches to elucidate the structural basis of the interaction between this compound and its biological target, guiding further rational drug design efforts.
Preclinical Pharmacokinetics Pk and Metabolism of 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine
In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Studies
Detailed in vitro ADME studies are crucial for characterizing the pharmacokinetic profile of a new chemical entity. However, no such data has been published for (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine.
Permeability Assays (e.g., Caco-2, PAMPA)
No data from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) are available for this compound. These assays are standard methods to predict the intestinal absorption of orally administered drugs. The lack of this information means the compound's potential for passive diffusion and active transport across the intestinal barrier is unknown.
Plasma Protein Binding Assays
Information regarding the extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is not available. Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug.
Microsomal Stability and Metabolic Clearance (e.g., liver microsomes)
There are no published studies on the metabolic stability of this compound in liver microsomes from any preclinical species. This data is essential for predicting the compound's metabolic clearance and its susceptibility to first-pass metabolism in the liver. Research on other pyridazine-containing compounds suggests that the pyridazine (B1198779) ring can be susceptible to oxidation. researchgate.netnih.gov However, without specific data, the metabolic fate of the target compound remains speculative.
Metabolite Identification and Profiling in Preclinical Models (Excluding Human Metabolism)
No studies have been published that identify or profile the metabolites of this compound in any preclinical models.
Major Metabolic Pathways (e.g., Phase I oxidation, Phase II conjugation)
Without metabolite identification studies, the major metabolic pathways for this compound are unknown. For other heterocyclic compounds, common Phase I reactions include oxidation, while Phase II reactions often involve conjugation with molecules like glucuronic acid. For some pyridazine derivatives, oxidation of the pyridazine nitrogen atoms has been observed. researchgate.net
Identification of Enzymes Involved in Metabolism (e.g., Cytochrome P450 isoforms)
The specific cytochrome P450 (CYP) isoforms or other drug-metabolizing enzymes responsible for the metabolism of this compound have not been identified. Studies on different pyrazine (B50134) derivatives have shown induction of various CYP isoenzymes, including CYP2B1, CYP3A, and CYP2E1. nih.gov However, these findings cannot be directly extrapolated to the specific compound .
Characterization of Metabolites using High-Resolution Mass Spectrometry
No information is available in the public domain regarding the metabolic profile of this compound or the characterization of its potential metabolites using high-resolution mass spectrometry.
Pharmacokinetic Parameter Determination in Animal Models (Excluding Human Data)
There are no published preclinical studies detailing the pharmacokinetic parameters of this compound in any animal models.
Bioavailability and Systemic Exposure
Data on the bioavailability and systemic exposure of this compound following administration in preclinical species are not publicly available.
Half-Life and Clearance
Information regarding the half-life and clearance rates of this compound in animal models has not been reported in the scientific literature.
Tissue Distribution Profiles
There are no available studies on the tissue distribution of this compound in preclinical models.
Preclinical Drug-Drug Interaction Potential (In Vitro Studies)
No in vitro studies investigating the potential for drug-drug interactions involving this compound, such as cytochrome P450 inhibition or induction, have been published.
Potential Therapeutic Applications and Future Research Directions for 1 Pyridazin 3 Yl Pyrrolidin 2 Yl Methanamine
Preclinical Disease Areas Under Investigation for (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine Analogues
The inherent properties of the pyrrolidine (B122466) ring, such as its three-dimensional structure and stereochemical possibilities, combined with the diverse biological activities of the pyridazine (B1198779) nucleus, have prompted extensive preclinical research. nih.govnih.gov
Analogues featuring the pyrrolidine or pyridazine scaffold have been evaluated for their potential in treating central nervous system (CNS) disorders. The focus of this preclinical research has been on neurodegenerative and psychiatric conditions. nih.govfrontiersin.orgresearchgate.net For instance, certain chiral N-substituted pyrrolidine derivatives have been synthesized and tested as multipotent agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty-acid amide hydrolase 1 (FAAH) enzymes. researchgate.net
Furthermore, pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in preclinical models. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substitutions at the 3-position of the pyrrolidine-2,5-dione scaffold strongly influence their anticonvulsant activity. nih.gov For example, one derivative, 69k , emerged as more effective than the established drug valproic acid in specific preclinical tests, highlighting its potential for preventing various types of seizures. nih.gov
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) |
|---|---|---|---|
| 59j | 88.2 | 65.7 | Not Reported |
| 59n | 101.5 | 59.7 | Not Reported |
| 69k | 80.38 | Not Reported | 108.80 |
The pyridazine and pyrrolidine scaffolds are featured in compounds under investigation for metabolic disorders, particularly type 2 diabetes. nih.govmdpi.com One approach involves the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. A series of novel pyrrolidine sulfonamide derivatives were synthesized and showed promising in vitro antidiabetic effects. nih.gov Among these, compound 23d , which features a 4-trifluorophenyl substitution, exhibited the highest inhibition against the DPP-IV enzyme with an IC₅₀ value of 11.32 ± 1.59 μM. nih.gov
Another strategy focuses on the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. nih.gov Researchers have synthesized 3,6-disubstituted pyridazine analogues and evaluated them as potential antidiabetic agents. yakhak.orgresearchgate.net In a separate study, a novel GPR40 agonist containing an imidazo[1,2-a]pyridine (B132010) scaffold, I-14 , was identified as an effective agent that produced a significant drop in blood glucose in both normal and diabetic mice, with good pharmacokinetic properties and no apparent risk of hepatotoxicity compared to the discontinued (B1498344) drug TAK-875. nih.gov
Derivatives containing pyridazine and pyrrolidine structures have demonstrated significant potential as anti-inflammatory agents in preclinical studies. researchgate.net The pyridazinone structure is considered a valuable scaffold for developing novel anti-inflammatory drugs. nih.gov Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX2), while others can suppress lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov
A key area of development has been the discovery of ligands for N-formyl peptide receptors (FPRs), which are involved in inflammatory processes. nih.govsemanticscholar.org A library of pyridazinone-like compounds was evaluated for its ability to inhibit LPS-induced NF-κB transcriptional activity, a key pathway in inflammation. semanticscholar.org Additionally, certain pyridazine derivatives have been developed as autotaxin (ATX) inhibitors. nih.gov ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in chronic inflammation, autoimmune diseases, and fibrosis. nih.gov These novel pyridazine-based ATX inhibitors are being investigated for the treatment of inflammatory airway and fibrotic diseases. nih.gov
The development of pyridazine- and pyrrolidine-containing analogues as anticancer agents is an active area of research, with many compounds demonstrating potent anti-proliferative and kinase-inhibiting activities. nih.govsciencepubco.com These scaffolds are present in molecules designed to target various kinases crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase (TRK). nih.govnih.govsemanticscholar.orgmdpi.com
For example, spirooxindole-pyrrolidine compounds have been synthesized and evaluated as dual EGFR/CDK2 inhibitors for breast cancer. nih.gov Several of these compounds exhibited notable cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, imidazopyridazine derivatives substituted with (R)-2-phenylpyrrolidine have been identified as a novel class of selective pan-TRK inhibitors. semanticscholar.org One such compound, GNF-8625 (12) , displayed excellent potency against a panel of kinases and induced tumor regression in preclinical models. semanticscholar.org Other research has identified imidazo[1,2-a]pyrazine (B1224502) derivatives as highly potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a critical component in mitotic cell division and a target in cancer therapy. nih.govsemanticscholar.org
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5l | EGFR/CDK2 Inhibition | MCF-7 (Breast) | 3.4 | nih.gov |
| Compound 5o | EGFR/CDK2 Inhibition | MDA-MB-231 (Breast) | 4.32 | nih.gov |
| Compound 5g | EGFR/CDK2 Inhibition | MCF-7 (Breast) | 2.8 | nih.gov |
| Copper complex 37a | Anticancer | SW480 (Colon) | 0.99 ± 0.09 | nih.gov |
| GNF-8625 (12) | pan-TRK Inhibition | Kinase Panel | 0.004–5.91 | semanticscholar.org |
| Imidazo[1,2-a]pyrazine 17 | Mps1 Inhibition | A549 (Lung) | 6.0 (nM) | nih.govsemanticscholar.org |
Analogues incorporating the pyridazine or pyrrolidine core have been investigated for their potential to combat infectious diseases. nih.gov In the field of antimalarials, aryl piperazine (B1678402) and pyrrolidine derivatives have been synthesized and tested for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov The most active compound from this series demonstrated an IC₅₀ of 0.5 μM against the parasite. nih.gov Molecular docking studies suggested that this compound binds to the active site of the Plasmodium enzyme plasmepsin II. nih.gov Imidazopyridazines have also been studied for their kinase inhibition activity in the development of new antimalarial agents. nih.govsemanticscholar.org
In antiviral research, substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated. nih.gov While inactive against HIV, certain compounds were found to be potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Other studies have synthesized various pyridazine derivatives and screened them for activity against the hepatitis A virus (HAV), identifying a triazine-fused pyridazine as having the highest effect. researchgate.net
Opportunities for Combination Therapies (Preclinical Rationale)
The diverse mechanisms of action exhibited by pyridazine-pyrrolidine analogues present significant opportunities for their use in combination therapies. The preclinical rationale for such combinations is often to achieve synergistic effects, reduce the potential for drug resistance, or lower the required therapeutic dose of one or both agents.
In the context of infectious diseases, a patent has disclosed the application of a pyrrolidine compound as a synergist to enhance the antimalarial effect of artemisinin. wipo.int The rationale is that the pyrrolidine compound, an aspartic protease inhibitor, acts on a different target than artemisinin. wipo.int By combining these agents, their antimalarial effects can be superimposed, potentially overcoming drug resistance in Plasmodium falciparum while allowing for a smaller, less toxic dosage. wipo.int
In oncology, where combination therapy is a standard of care, kinase inhibitors based on these scaffolds could be combined with traditional chemotherapy or other targeted agents. For instance, a TRK inhibitor like GNF-8625 (12) could be paired with agents that target downstream signaling pathways or with cytotoxic drugs to enhance cell killing and prevent escape via resistance mechanisms. semanticscholar.org Similarly, Mcl-1 inhibitors derived from the pyrrolidine scaffold could be combined with other pro-apoptotic agents to more effectively induce cancer cell death. nih.gov A combined therapy approach involving immunomodulatory agents has also been suggested as a potential strategy for treating neurodegenerative conditions like multiple sclerosis in preclinical models. mdpi.com
Advanced Drug Delivery Systems Research (Theoretical/In Vitro, Non-Clinical)
The clinical utility of a promising therapeutic agent can be limited by factors such as poor solubility, rapid metabolism, or an inability to reach its target site in the body. Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations. Although no DDS have been specifically developed for this compound, research on related pyridazine- and pyrrolidine-containing compounds provides a roadmap for theoretical and in vitro exploration.
One promising avenue is the use of nanoparticle-based systems. For instance, research on novel pyridazine derivatives with antiviral properties has proposed using micellar nanoparticles for intracellular pH-specific drug release. georgiasouthern.edu This approach is designed to carry the therapeutic agent to specific acidic microenvironments within a cell, such as the trans-Golgi network, before releasing its payload, thereby increasing target specificity and reducing off-target effects. georgiasouthern.edu Given that the pyridazine moiety can influence physicochemical properties like membrane permeability, encapsulating this compound in such a system could be a viable strategy to enhance its intracellular delivery for indications like viral infections or cancer. georgiasouthern.eduresearchgate.net
Another area of theoretical exploration involves polymer-drug conjugates. Attaching a polymer to a drug molecule can improve its aqueous solubility, extend its circulation time in the bloodstream, and control its release. pharmablock.com The pyrrolidine ring, in particular, can offer a point of attachment for such modifications. pharmablock.com The introduction of the pyrrolidine ring into drug molecules has been shown to improve water solubility and other physicochemical properties. pharmablock.com
Below is a table outlining potential DDS strategies for this compound based on preclinical research of analogous compounds.
| Drug Delivery System | Proposed Mechanism | Potential Advantages | Relevant Research on Analogous Compounds |
| Micellar Nanoparticles | Encapsulation of the compound within self-assembling amphiphilic block copolymers. georgiasouthern.edu | pH-sensitive release for targeted intracellular delivery, improved solubility. | Development of nanoparticle systems for pyridazine derivatives targeting dengue and Zika viruses. georgiasouthern.edu |
| Liposomal Formulations | Entrapment of the compound within lipid bilayers. | Enhanced biocompatibility, reduced systemic toxicity, potential for targeted delivery via surface modification. | Widely used for various small molecule heterocyclic drugs to improve pharmacokinetics. |
| Polymer-Drug Conjugates | Covalent attachment of polymers (e.g., PEG, polyoxazolines) to the compound. | Increased half-life, improved solubility, potential for passive targeting of tumors (EPR effect). | General strategy applied to many small molecule drugs to improve their therapeutic index. |
Future Research Avenues for this compound Derivatization
Chemical derivatization is a cornerstone of drug discovery, allowing for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for such modification. Future research would likely focus on creating a library of analogues to establish a comprehensive structure-activity relationship (SAR). nih.gov
The pyridazine ring is a versatile scaffold that can be functionalized to modulate biological activity. rjptonline.org Its nitrogen atoms can form important hydrogen bonds with biological targets, and substitutions on the carbon atoms can influence target affinity and selectivity. nih.govresearchgate.net For example, the development of imidazo[1,2-b]pyridazine (B131497) derivatives as potent and selective Tyk2 inhibitors for autoimmune diseases involved extensive modification of the core structure. nih.gov Similarly, the pyrrolidine ring's stereochemistry and substituents can dramatically alter a compound's biological profile due to different binding modes with enantioselective proteins. nih.govresearchgate.net
Future derivatization strategies could explore the following:
Modification of the Pyridazine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) to explore interactions with target proteins and improve properties like metabolic stability. nih.govmdpi.com
Functionalization of the Pyrrolidine Ring: Altering substituents on the pyrrolidine ring can impact potency and selectivity, as seen in the development of GlyT1 inhibitors where fluorophenyl substituents improved the biological profile. nih.gov
Modification of the Methanamine Linker: The primary amine group is a key site for modification, allowing for the formation of amides, sulfonamides, or other functional groups to alter physicochemical properties and target interactions.
The following table outlines potential derivatization strategies and their hypothetical objectives.
| Derivatization Site | Type of Modification | Rationale/Potential Impact |
| Pyridazine Ring | Addition of small alkyl or halogen groups. | Modulate lipophilicity, metabolic stability, and target binding affinity. nih.gov |
| Pyridazine Ring | Fusion with other heterocyclic rings (e.g., imidazole, triazine). | Create novel chemical scaffolds with potentially different therapeutic applications, such as kinase inhibition. nih.govnih.gov |
| Pyrrolidine Ring | Introduction of hydroxyl or fluoro groups. | Influence conformation and stereochemistry, potentially improving target selectivity and potency. nih.gov |
| Methanamine Group | Acylation to form amides or sulfonamides. | Improve cell permeability, alter solubility, and explore different hydrogen bonding interactions with the target. nih.gov |
Integration of Omics Data in this compound Research (e.g., transcriptomics, proteomics, metabolomics in preclinical systems)
The integration of "omics" technologies is becoming increasingly vital in preclinical drug development to elucidate mechanisms of action, identify biomarkers, and predict potential toxicities. nih.gov For a novel compound like this compound, a multi-omics approach in preclinical in vitro and animal models could provide invaluable insights long before clinical trials.
Transcriptomics , the study of the complete set of RNA transcripts, could be used to analyze how treatment with the compound alters gene expression in disease-relevant cell lines (e.g., cancer cells, virally infected cells). This could reveal the cellular pathways modulated by the compound, helping to identify its primary mechanism of action and potential off-target effects.
Proteomics focuses on the large-scale study of proteins. amsterdamumc.nl In preclinical research, quantitative proteomics could identify the direct protein targets of this compound or map the downstream changes in protein expression and post-translational modifications that occur after treatment. amsterdamumc.nl This can validate the findings from transcriptomics and provide a more direct link between the compound and its functional effects. nih.gov
Metabolomics , the comprehensive analysis of small molecules (metabolites) within a biological system, offers a functional readout of the cellular state. nih.gov By analyzing the metabolome of cells or preclinical models treated with the compound, researchers could identify metabolic pathways that are significantly perturbed, offering clues about the compound's efficacy and potential metabolic liabilities.
The table below summarizes how each omics technology could be applied in the preclinical research of this compound.
| Omics Technology | Preclinical Application | Potential Insights |
| Transcriptomics | Analysis of mRNA expression in treated vs. untreated cell lines or animal tissues. | Identification of regulated genes and pathways; hypothesis generation for mechanism of action. |
| Proteomics | Quantitative analysis of protein abundance and post-translational modifications in response to treatment. amsterdamumc.nl | Direct target identification; validation of transcriptomic data; understanding effects on signaling networks. nih.gov |
| Metabolomics | Profiling of endogenous metabolites in biological fluids or tissues from preclinical models. nih.gov | Elucidation of functional impact on cellular metabolism; identification of biomarkers for drug efficacy or toxicity. |
By integrating data from these different omics levels, a more holistic understanding of the biological effects of this compound and its derivatives can be achieved, guiding further development and increasing the potential for successful clinical translation.
Q & A
[Basic] What are the standard synthetic routes for (1-(Pyridazin-3-yl)pyrrolidin-2-yl)methanamine, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine or pyridazine precursors. For example:
- Step 1: Alkylation of pyrrolidine derivatives to introduce the pyridazin-3-yl group using coupling agents like palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .
- Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution .
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
[Advanced] How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic equilibria in this compound derivatives?
Methodological Answer:
- Variable Temperature NMR (VT-NMR): Conduct experiments at temperatures ranging from −40°C to 80°C to stabilize conformers and observe splitting patterns .
- Deuterium Exchange: Add D₂O to identify exchangeable protons (e.g., NH₂ groups) that may obscure signals .
- Computational Modeling: Use density functional theory (DFT) to predict equilibrium geometries and compare with experimental data .
[Basic] What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Methodological Answer:
- Purity Analysis: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 220–280 nm .
- Stability Studies: Accelerated degradation tests under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .
- Thermal Stability: Thermogravimetric Analysis (TGA) to assess decomposition temperatures .
[Advanced] What strategies enhance the enantiomeric purity of this compound during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts: Use enantioselective catalysts like (R)-BINAP-Ru complexes for hydrogenation of imine intermediates .
- Chiral Chromatography: Employ Supercritical Fluid Chromatography (SFC) with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with simulated data .
[Basic] How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Core Modifications: Synthesize derivatives with substitutions on the pyrrolidine ring (e.g., methyl, fluoro) or pyridazine moiety (e.g., methoxy, amino) .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values are calculated via dose-response curves .
- Computational SAR: Perform molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .
[Advanced] How do solvent polarity and pH influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, increasing reaction rates. Dielectric constant (ε) correlates with SN2 reactivity .
- pH Optimization: Maintain pH 8–9 using buffered systems (e.g., NaHCO₃) to deprotonate the methanamine group, enhancing nucleophilicity .
- Kinetic Studies: Monitor reaction progress via in situ FTIR to track carbonyl or amine group transformations .
[Basic] What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Absorb liquids with vermiculite .
- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
[Advanced] How can researchers leverage computational chemistry to predict the metabolic pathways of this compound?
Methodological Answer:
- Metabolite Prediction: Use software like Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., N-demethylation, hydroxylation) .
- Density Functional Theory (DFT): Calculate activation energies for proposed metabolic reactions to prioritize experimental validation .
- In Silico Toxicity: Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
[Basic] What spectroscopic techniques are optimal for distinguishing stereoisomers of this compound?
Methodological Answer:
- Chiral Shift Reagents: Add Eu(hfc)₃ to ¹H NMR samples to split enantiomeric signals .
- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-simulated spectra to assign absolute configurations .
- X-ray Crystallography: Resolve crystal structures to unambiguously determine stereochemistry .
[Advanced] What experimental and computational approaches validate the target engagement of this compound in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins in lysates after compound treatment .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, k𝒹) between the compound and immobilized recombinant proteins .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
